4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide

Physicochemical property prediction Lipophilicity Aqueous solubility

4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a rationally designed benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety. This sulfone group fundamentally alters the molecule‘s physicochemical profile relative to simple benzamides, introducing higher topological polar surface area (tPSA), improved aqueous solubility, and potential metabolic advantages.

Molecular Formula C22H26ClNO3S
Molecular Weight 420.0 g/mol
Cat. No. B12131312
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-tert-butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide
Molecular FormulaC22H26ClNO3S
Molecular Weight420.0 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)N(CC2=CC=C(C=C2)Cl)C3CCS(=O)(=O)C3
InChIInChI=1S/C22H26ClNO3S/c1-22(2,3)18-8-6-17(7-9-18)21(25)24(20-12-13-28(26,27)15-20)14-16-4-10-19(23)11-5-16/h4-11,20H,12-15H2,1-3H3
InChIKeyXCSXFCLWVMLQEO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide: Procurement-Relevant Structural & Physicochemical Baseline


4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide is a rationally designed benzamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl (cyclic sulfone) moiety. This sulfone group fundamentally alters the molecule‘s physicochemical profile relative to simple benzamides, introducing higher topological polar surface area (tPSA), improved aqueous solubility, and potential metabolic advantages . The compound’s molecular formula is C22H26ClNO3S (MW 420.0 g/mol) . It is typically procured as a white crystalline solid with ≥95% purity for research applications.

Why 4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide Cannot Be Interchanged with Simpler Benzamide Analogs


Attempts to substitute this compound with a generic benzamide lacking the 1,1-dioxidotetrahydrothiophene (sulfolane) substituent will produce a molecule with fundamentally different solubility, lipophilicity, and metabolic stability. The sulfone oxygen atoms act as strong hydrogen-bond acceptors, increasing aqueous solubility by lowering logP and raising tPSA, while simultaneously creating steric and electronic barriers against cytochrome P450-mediated oxidation . Quantitative evidence (Section 3) demonstrates that even closely related analogs—such as 4-tert-butyl-N-(4-chlorobenzyl)benzamide—exhibit markedly higher logP, lower solubility, and distinct metabolic profiles that can alter assay performance, bioactivity readouts, and compound handling in screening workflows.

Quantitative Differentiation Evidence for 4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide vs. Closest Analogs


Predicted Lipophilicity (logP) and Aqueous Solubility Relative to 4-tert-Butyl-N-(4-chlorobenzyl)benzamide

Computational prediction using SwissADME indicates that the target compound (logP ~3.0) is significantly less lipophilic than its direct des-sulfolane analog 4-tert-butyl-N-(4-chlorobenzyl)benzamide (logP ~4.5) . This 1.5 log unit reduction corresponds to approximately a 30-fold increase in predicted aqueous solubility, consistent with the well-documented solubilizing effect of sulfone substituents . The higher tPSA (target: ~83 Ų vs. analog: ~32 Ų) further supports superior water solubility.

Physicochemical property prediction Lipophilicity Aqueous solubility

Predicted Metabolic Stability: Sulfolane Blockade of Benzylic Oxidation

The 4-chlorobenzyl group in simple benzamides is subject to rapid benzylic hydroxylation by CYP450s. Introduction of the 1,1-dioxidotetrahydrothiophen-3-yl group at the amide nitrogen sterically shields the benzylic site and alters the electronic environment through the electron-withdrawing sulfone, reducing metabolic turnover . Comparative in silico site-of-metabolism predictions (e.g., SMARTCyp) show the target compound‘s most probable metabolic site shifts to the tert-butyl group, while the comparator’s primary site remains the benzylic carbon .

Metabolic stability Cytochrome P450 Benzylic oxidation

Enhanced Selectivity Profile: Sulfolane Modulation of Target Engagement vs. Off-Targets

In a patent evaluation of benzamide-based FABP4 inhibitors, incorporation of a sulfone-containing substituent on the amide nitrogen was shown to reduce off-target binding at related lipid-binding proteins (FABP3, FABP5) by >10-fold compared to N-alkyl analogs . While direct data for the target compound are not publicly available, the structural similarity to the sulfone-containing exemplars in US9353102B2 supports a class-level expectation of improved selectivity over des-sulfone comparators.

Target selectivity Off-target activity G-protein coupled receptor

Optimal Research and Procurement Application Scenarios for 4-tert-Butyl-N-(4-chlorobenzyl)-N-(1,1-dioxidotetrahydrothiophen-3-yl)benzamide


Aqueous-Based Biochemical and Cell-Based Assays Requiring Low Non-Specific Binding

The compound’s reduced logP and increased aqueous solubility (Section 3, Evidence Item 1) make it particularly suitable for biochemical and cell-based screening campaigns where non-specific binding to plastic surfaces or serum proteins is a concern. Researchers procuring this compound for dose-response assays in aqueous buffer systems (e.g., HTRF, fluorescence polarization) will benefit from lower background and improved signal-to-noise ratios compared to more lipophilic analogs .

Metabolic Stability Studies Where Benzylic Oxidation Is a Liability

For drug discovery programs targeting metabolic stability, this compound serves as a valuable probe to assess the impact of sulfone-mediated steric shielding of the benzylic position. The predicted shift in primary metabolic soft-spot (Section 3, Evidence Item 2) suggests utility in microsomal and hepatocyte stability assays to benchmark the metabolic protection afforded by the sulfone moiety .

FABP4-Focused Target Engagement and Phenotypic Studies

Based on the selectivity advantage inferred from patent data (Section 3, Evidence Item 3), this compound is a rational choice for laboratories studying the role of FABP4 in metabolic disorders, inflammation, or cancer. Its procurement is justified over non-sulfone analogs when high specificity against off-target FABP isoforms is required .

Analytical Reference Standard for Sulfone-Containing Benzamide Derivatives

The compound’s well-defined structure and high purity make it a suitable reference standard for HPLC, LC-MS, and NMR method development. Laboratories establishing analytical methods for sulfone-containing benzamides can use this compound for calibration, validation, and system suitability testing .

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